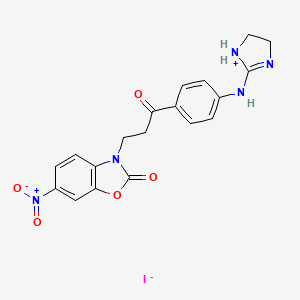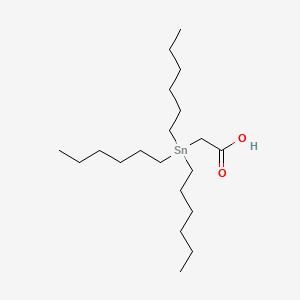
Stannane, acetoxytrihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trihexylstannylacetic acid is an organotin compound with the molecular formula C20H42O2Sn. It is characterized by the presence of a tin atom bonded to a carboxylic acid group and three hexyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Trihexylstannylacetic acid can be synthesized through several methods. One common approach involves the reaction of trihexylstannyl chloride with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2-trihexylstannylacetic acid involves the use of high-purity reagents and stringent quality control measures. The process may include steps such as distillation and recrystallization to ensure the purity of the final product. The production is often carried out in cleanroom environments to avoid contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Trihexylstannylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
2-Trihexylstannylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-trihexylstannylacetic acid involves its interaction with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include coordination with metal centers and participation in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Triethylstannylacetic acid
- Tributylstannylacetic acid
- Triphenylstannylacetic acid
Comparison
Compared to similar compounds, 2-trihexylstannylacetic acid is unique due to its longer alkyl chains, which can influence its solubility and reactivity. The presence of three hexyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
2897-46-3 |
|---|---|
Fórmula molecular |
C20H42O2Sn |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
2-trihexylstannylacetic acid |
InChI |
InChI=1S/3C6H13.C2H3O2.Sn/c3*1-3-5-6-4-2;1-2(3)4;/h3*1,3-6H2,2H3;1H2,(H,3,4); |
Clave InChI |
IQGPZWMPDFAKSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Sn](CCCCCC)(CCCCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



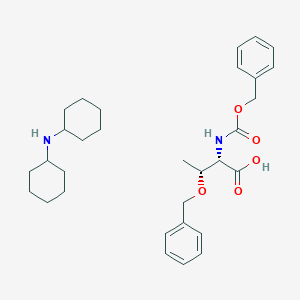
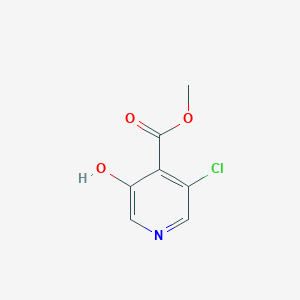


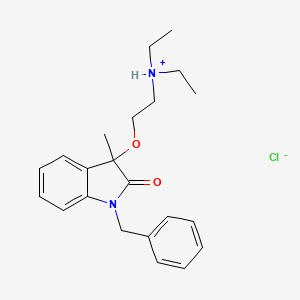
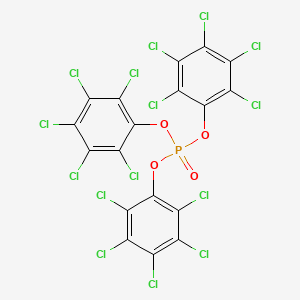

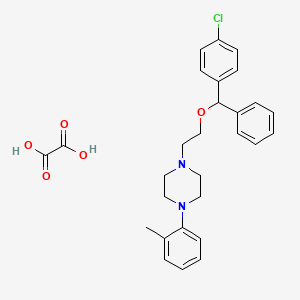


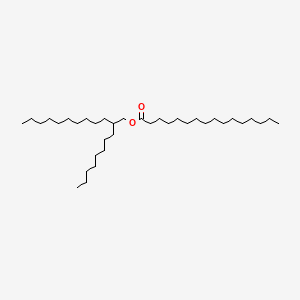
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
